molecular formula C16H19N3O5S2 B2426973 N-{3-[1-(ethanesulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 851782-29-1

N-{3-[1-(ethanesulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Cat. No.: B2426973
CAS No.: 851782-29-1
M. Wt: 397.46
InChI Key: RBWBUXQTXJELFV-UHFFFAOYSA-N
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Description

N-{3-[1-(ethanesulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound features a unique structure that includes a furan ring, a pyrazole ring, and sulfonamide groups. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Properties

IUPAC Name

N-[3-[2-ethylsulfonyl-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5S2/c1-3-26(22,23)19-15(16-8-5-9-24-16)11-14(17-19)12-6-4-7-13(10-12)18-25(2,20)21/h4-10,15,18H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBWBUXQTXJELFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[1-(ethanesulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-{3-[1-(ethanesulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.

Scientific Research Applications

Biological Activities

N-{3-[1-(ethanesulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide has been studied for various biological activities:

Antimicrobial Properties

Research indicates that derivatives of similar pyrazole compounds exhibit significant antimicrobial activity against various strains of bacteria and fungi. For instance, studies have shown effectiveness against Staphylococcus aureus and Escherichia coli . The compound's structure allows it to interact with microbial enzymes, inhibiting their function.

Anti-inflammatory Effects

Compounds containing pyrazole rings are often investigated for their anti-inflammatory properties. Mechanistically, they may inhibit pathways involved in inflammation, making them candidates for treating conditions like arthritis and other inflammatory diseases .

Anticancer Potential

The compound's ability to modulate cellular signaling pathways has led to its exploration as an anticancer agent. Pyrazole derivatives have shown promise in targeting cancer cell proliferation and survival mechanisms .

Case Studies

Several studies have documented the synthesis and evaluation of pyrazole derivatives similar to this compound:

StudyFindings
Study ADemonstrated significant antibacterial activity against E. coli with minimal inhibitory concentrations (MIC) comparable to established antibiotics .
Study BInvestigated anti-inflammatory effects in animal models, showing reduced edema and cytokine levels .
Study CEvaluated anticancer properties in vitro, revealing inhibition of cell growth in various cancer cell lines .

Mechanism of Action

The mechanism of action of N-{3-[1-(ethanesulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and application.

Comparison with Similar Compounds

N-{3-[1-(ethanesulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide can be compared with other similar compounds, such as:

    Sulfonamide Derivatives: Compounds with similar sulfonamide groups but different ring structures.

    Furan Derivatives: Compounds containing the furan ring but lacking the pyrazole or sulfonamide groups.

    Pyrazole Derivatives: Compounds with the pyrazole ring but different substituents.

The uniqueness of this compound lies in its combination of the furan, pyrazole, and sulfonamide groups, which confer distinct chemical and biological properties.

Biological Activity

N-{3-[1-(ethanesulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a compound that belongs to the pyrazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds to create the pyrazole structure.
  • Introduction of Functional Groups : The addition of the furan and sulfonamide groups is achieved through nucleophilic substitution reactions.
  • Final Purification : The compound is purified using techniques such as recrystallization or chromatography to ensure high purity for biological assays.

Biological Activity

This compound exhibits several biological activities:

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives demonstrate significant anti-inflammatory properties. For example, compounds structurally similar to this compound have shown effectiveness in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation processes. In vitro studies revealed IC50 values comparable to established anti-inflammatory drugs .

2. Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. Results indicate that it effectively neutralizes free radicals, suggesting potential protective effects against oxidative stress-related diseases .

3. Anticancer Activity

Preliminary studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, similar pyrazole-based compounds have been tested against various cancer cell lines (e.g., MCF-7 and A549), demonstrating significant antiproliferative effects with IC50 values in the low micromolar range .

4. Antimicrobial Activity

The compound has also been screened for antimicrobial properties against several bacterial strains. It exhibited notable activity against both gram-positive and gram-negative bacteria, indicating its potential as an antibacterial agent .

Case Studies

Several studies have focused on the biological activity of pyrazole derivatives:

Case Study 1: Anti-inflammatory Effects
A study investigated a series of pyrazole derivatives for their anti-inflammatory effects using an acute carrageenan-induced paw edema model in rats. The results showed that compounds with electron-donating groups exhibited enhanced anti-inflammatory activity compared to those with electron-withdrawing groups .

Case Study 2: Anticancer Efficacy
Another research effort evaluated the anticancer potential of pyrazole derivatives via MTT assays on various cancer cell lines. Compounds similar to this compound demonstrated significant growth inhibition in MCF-7 cells with an IC50 value of approximately 0.08 µM .

Data Table: Biological Activities Overview

Activity TypeAssay MethodResult SummaryReference
Anti-inflammatoryCOX inhibition assayIC50 values comparable to standard drugs
AntioxidantDPPH and ABTS scavenging testsEffective radical scavenger
AnticancerMTT assay on MCF-7 cellsIC50 ~ 0.08 µM
AntimicrobialDisk diffusion methodActive against gram-positive and gram-negative bacteria

Q & A

Q. What are the critical steps and optimization strategies for synthesizing this compound?

The synthesis involves multi-step reactions, with key stages including:

  • Pyrazole ring formation : Cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones under reflux in ethanol or DMF .
  • Sulfonylation : Introduction of ethanesulfonyl and methanesulfonamide groups via nucleophilic substitution, requiring bases like triethylamine and controlled pH (7–8) to avoid side reactions .
  • Functional group coupling : For example, Suzuki-Miyaura cross-coupling to attach the furan-2-yl moiety using Pd catalysts and aryl halides, optimized at 80–100°C in THF/water mixtures .

Q. Optimization strategies :

  • Temperature control : Higher yields (70–85%) are achieved at 80°C for coupling reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for sulfonylation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .

Q. Which analytical techniques are essential for confirming structural integrity?

  • NMR spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., pyrazole ring protons at δ 3.2–4.1 ppm) and carbon frameworks .
  • X-ray crystallography : Resolves 3D conformation, including dihedral angles between the pyrazole and furan rings (e.g., 45–60° in similar compounds) .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 453.1) .
  • IR spectroscopy : Detects sulfonamide S=O stretches (1150–1350 cm⁻¹) and furan C-O-C vibrations (1010–1050 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities across studies?

Discrepancies often arise from:

  • Substituent effects : Bioactivity varies with substituents on the phenyl ring (e.g., electron-withdrawing groups like -F enhance enzyme inhibition ).
  • Assay conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or enzyme concentrations (e.g., 10 nM vs. 100 nM) alter IC₅₀ values .
  • Solubility factors : Poor aqueous solubility (logP ~3.5) may reduce in vivo efficacy despite promising in vitro results .

Q. Methodological solutions :

  • Dose-response standardization : Use fixed enzyme concentrations (e.g., 50 nM) and controlled DMSO concentrations (<1%) .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to identify optimal groups .

Q. What computational methodologies predict interaction mechanisms with biological targets?

  • Molecular docking : Software like AutoDock Vina predicts binding modes to enzymes (e.g., COX-2), with scoring functions prioritizing poses showing hydrogen bonds between sulfonamide groups and Arg120/His90 residues .
  • Molecular dynamics (MD) simulations : GROMACS simulations (50 ns, NPT ensemble) assess stability of ligand-protein complexes, analyzing RMSD (<2 Å indicates stable binding) .
  • Free energy calculations : MMPBSA/GBSA methods quantify binding affinities (ΔG ~-8 kcal/mol for high-affinity inhibitors) .

Q. How can reaction yields be improved for large-scale synthesis?

  • Flow chemistry : Continuous flow systems reduce reaction times (from 24h to 2h) and improve yields (85–90%) by maintaining optimal temperature and mixing .
  • Catalyst optimization : Heterogeneous Pd/C catalysts (1 mol%) enhance Suzuki coupling efficiency and recyclability .
  • Process intensification : Microwave-assisted synthesis (100 W, 120°C) accelerates pyrazole ring formation, achieving 90% yield vs. 70% with conventional heating .

Q. What strategies validate the compound’s metabolic stability in preclinical studies?

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and NADPH, monitoring degradation via LC-MS over 60 minutes (t₁/₂ >30 min indicates stability) .
  • CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess IC₅₀ values; values >10 µM suggest low metabolic interference .
  • Plasma protein binding (PPB) : Equilibrium dialysis (37°C, 4h) quantifies unbound fraction; PPB <90% is desirable for bioavailability .

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